m-PEG4-Amine is a discrete (monodisperse) polyethylene glycol (PEG) derivative featuring a chain of four ethylene glycol units, terminated with a methoxy group at one end and a primary amine at the other. This structure provides a defined-length, hydrophilic spacer used to connect molecules of interest, such as in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). Unlike polydisperse PEGs, which are mixtures of different chain lengths, the single molecular weight of m-PEG4-Amine ensures high precision and batch-to-batch reproducibility in bioconjugation, surface modification, and drug delivery applications.
Substituting m-PEG4-Amine with near-analogs is a primary cause of failed syntheses and irreproducible performance. Using a polydisperse PEG-amine mixture introduces heterogeneity, leading to conjugates with variable drug-to-antibody ratios (DAR) and unpredictable pharmacokinetic profiles. Altering the defined spacer length—for example, by substituting with m-PEG3-Amine or m-PEG6-Amine—directly impacts the spatial orientation and distance between conjugated moieties. This change can abolish the biological activity of complex systems like PROTACs, where linker length is a critical parameter for forming a productive ternary complex between the target protein and an E3 ligase.
The specific length of the PEG linker is a critical determinant of PROTAC efficacy. In a study optimizing BET-family protein degraders, a PROTAC constructed with a PEG4-based linker (MZ1) demonstrated potent degradation of BRD4 (DC50 = 25 nM). A nearly identical PROTAC (AT1) where the linker was shortened to a PEG3 equivalent failed to induce any degradation. This demonstrates that a seemingly minor change in linker length from four to three PEG units can completely abrogate biological function, making m-PEG4-Amine a non-interchangeable component for specific, highly optimized PROTAC architectures.
| Evidence Dimension | BRD4 Protein Degradation (DC50) |
| Target Compound Data | 25 nM (for PROTAC using PEG4-based linker) |
| Comparator Or Baseline | No degradation (for PROTAC using PEG3-equivalent linker) |
| Quantified Difference | Qualitative shift from potent activity to complete inactivity |
| Conditions | HeLa cells, 24-hour treatment, Western blot analysis of BRD4 levels. |
This evidence justifies the procurement of a specific PEG length, as substitution with a shorter analog can lead to total loss of product efficacy in advanced applications like PROTACs.
Incorporating hydrophilic PEG linkers is a key strategy to counteract the hydrophobicity of cytotoxic payloads in ADCs, thereby preventing aggregation. In the development of an anti-CD22 ADC, replacing a standard maleimidocaproyl (MC) linker with a PEG4-maleimide linker increased the solubility of the small molecule payload-linker construct by over 50-fold, from <0.1 mg/mL to >5 mg/mL. This profound increase in aqueous solubility is critical for successful formulation and manufacturing of high-DAR ADCs, preventing aggregation and improving the overall therapeutic profile.
| Evidence Dimension | Aqueous Solubility of Payload-Linker |
| Target Compound Data | >5 mg/mL (with PEG4 linker) |
| Comparator Or Baseline | <0.1 mg/mL (with maleimidocaproyl linker) |
| Quantified Difference | >50-fold improvement in solubility |
| Conditions | Aqueous buffer system for small molecule payload-linker construct. |
For ADC development, procuring m-PEG4-Amine as a precursor enables conjugation of hydrophobic drugs at higher ratios without the risk of aggregation that plagues less soluble alkyl-based linkers.
The use of monodisperse reagents like m-PEG4-Amine is critical for achieving batch-to-batch consistency. A monodisperse PEG linker yields a single, pure compound with a Polydispersity Index (PDI) of 1.0. In contrast, a conventional polydisperse 'PEG 200' amine would be a mixture of chains with n=2, 3, 4, 5, etc., resulting in a PDI > 1.0. When conjugating to a protein, the monodisperse m-PEG4-Amine produces a single, well-defined product peak in mass spectrometry, whereas a polydisperse PEG-amine generates a distribution of peaks, complicating purification and regulatory analysis. This homogeneity is essential for developing therapeutics where precise structure-activity relationships must be established.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | 1.0 |
| Comparator Or Baseline | >1.0 (for polydisperse PEG mixtures) |
| Quantified Difference | Shift from a defined single species to a heterogeneous mixture |
| Conditions | Mass Spectrometry (MALDI-TOF or ESI-MS) analysis of the PEG reagent or its conjugate. |
Procuring a monodisperse reagent like m-PEG4-Amine instead of a cheaper, polydisperse mixture is a direct investment in analytical clarity, reproducibility, and a more straightforward regulatory path.
For developing PROTACs where the distance and orientation between the target binder and the E3 ligase ligand are empirically optimized. The defined 4-unit PEG length provides a specific spatial separation that cannot be reliably achieved with shorter, longer, or polydisperse linkers.
As a hydrophilic linker precursor for attaching hydrophobic payloads to antibodies. The PEG4 moiety significantly improves the aqueous solubility of the final ADC, preventing aggregation during synthesis and formulation, which is a common failure point when using simple alkyl linkers.
For surface modification of nanoparticles to enhance colloidal stability and create a bio-inert shield. The amine group allows for covalent attachment to carboxylated surfaces, while the discrete PEG4 chain provides a dense, uniform layer that improves stability in biological media.
To create well-defined self-assembled monolayers (SAMs) on sensor surfaces. The monodisperse nature of m-PEG4-Amine ensures that each sensor in a batch has a highly consistent surface chemistry, leading to lower inter-assay variability and more reliable quantitative results.
Corrosive